Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate
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Overview
Description
Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-[(bis(2-hydroxyethyl)amino)methyl]benzaldehyde with methyl acrylate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]butanoate
- Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]pentanoate
- Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]hexanoate
Uniqueness
Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate is unique due to its specific ester and amino alcohol functionalities, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6296-29-3 |
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Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
methyl 3-[4-[[bis(2-hydroxyethyl)amino]methyl]phenyl]propanoate |
InChI |
InChI=1S/C15H23NO4/c1-20-15(19)7-6-13-2-4-14(5-3-13)12-16(8-10-17)9-11-18/h2-5,17-18H,6-12H2,1H3 |
InChI Key |
VAJCWNAXELFRFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)CN(CCO)CCO |
Origin of Product |
United States |
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